molecular formula C8H8N4O2S B11201161 8-methyl-6-oxo-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazine-3-carboxamide

8-methyl-6-oxo-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazine-3-carboxamide

Cat. No.: B11201161
M. Wt: 224.24 g/mol
InChI Key: LUTHMSBOBBPSKL-UHFFFAOYSA-N
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Description

8-methyl-6-oxo-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazine-3-carboxamide is a heterocyclic compound that belongs to the class of pyrimidothiadiazines This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a thiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-6-oxo-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazine-3-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyrimidine with thiourea in the presence of a suitable oxidizing agent. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

8-methyl-6-oxo-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

8-methyl-6-oxo-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 8-methyl-6-oxo-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methyl-6-oxo-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazine-3-carboxamide is unique due to its specific functional groups and structural arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H8N4O2S

Molecular Weight

224.24 g/mol

IUPAC Name

8-methyl-6-oxo-2H-pyrimido[2,1-b][1,3,4]thiadiazine-3-carboxamide

InChI

InChI=1S/C8H8N4O2S/c1-4-2-6(13)12-8(10-4)15-3-5(11-12)7(9)14/h2H,3H2,1H3,(H2,9,14)

InChI Key

LUTHMSBOBBPSKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=N1)SCC(=N2)C(=O)N

Origin of Product

United States

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